N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C21H21N3O. It is known for its unique structure, which includes a quinoline core, a pyridine ring, and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the quinoline-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair, leading to the suppression of cancer cell growth.
Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular functions.
Electron Transport: In materials science, the compound’s electronic properties facilitate electron transport in organic semiconductors and LEDs.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-cyclohexyl-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-cyclohexyl-2-(pyridin-4-yl)quinoline-3-carboxamide
Uniqueness
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
N-cyclohexyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h4-5,8-14,16H,1-3,6-7H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMYUEHRRUNFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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